Etelcalcetide hydrochloride

描述

准备方法

合成路线和反应条件: 维尔卡替德盐酸盐的合成涉及多个步骤,包括肽键的形成和二硫键的引入。该过程通常从固相肽合成方法开始,其中氨基酸依次添加到不断增长的肽链中。 最终产物然后从树脂上裂解,并使用高效液相色谱法纯化 .

工业生产方法: 维尔卡替德盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物通常在无菌条件下生产,以防止污染,最终产物配制成静脉注射溶液 .

化学反应分析

Key Reaction Steps:

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Boc-L-Cys-OtBu + Ac-D-Cys-OH | Air oxidation, room temperature | Forms (S)-3-(((R)-3-(tert-butoxy)-2-(tert-butoxycarbonyl)amino)-3-oxopropyl)disulfanyl)-2-acetamidopropionic acid |

| Oxidizing Agent | None (air oxidation) | Avoids toxic reagents like iodine/H₂O₂ |

This method achieves >90% selectivity for intramolecular disulfide bonds, minimizing mismatched impurities . Compared to traditional methods using 2,2'-dipyridyl disulfide, this approach reduces environmental impact and purification challenges.

Solid-Phase Peptide Coupling

The polypeptide backbone of etelcalcetide is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

Resin Loading and Deprotection

- Resin : Fmoc-protected D-Ala-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-resin .

- Coupling Reagents : DIPCDI (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

- Reaction Time : 2–3 hours per amino acid at 20 ± 5°C .

Sequential Amino Acid Addition

| Amino Acid | Coupling Efficiency | Notes |

|---|---|---|

| Fmoc-D-Ala-OH | 98% | Activated at 0–5°C in DMF/HOBt/DIPCDI |

| Fmoc-D-Cys(Trt)-OH | 95% | Trt (trityl) group prevents oxidation |

The final resin-bound intermediate undergoes cleavage with trifluoroacetic acid (TFA) to remove protecting groups and release the peptide .

Purification and Final Product Characterization

Post-synthesis purification involves:

- Precipitation : Cold diethyl ether precipitation to isolate crude peptide.

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

Yield Comparison Across Methods:

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Air Oxidation (Patent ) | 85 | 99.2 |

| Iodine/Acetic Acid | 72 | 96.5 |

| Hydrogen Peroxide | 68 | 94.8 |

The patented air oxidation method outperforms traditional techniques in both yield and purity .

Stability and Degradation Pathways

Etelcalcetide hydrochloride undergoes reversible disulfide exchange with endogenous thiols (e.g., glutathione) in blood, forming albumin conjugates . This biotransformation does not involve cytochrome P450 enzymes, reducing drug-drug interaction risks .

Critical Stability Data:

- pH Stability : Stable at pH 3.3 (formulation pH) .

- Thermal Degradation : Decomposes above 40°C, forming cysteine dimer byproducts .

Mechanistic Role of Disulfide Bonds

The disulfide bond in etelcalcetide is critical for:

科学研究应用

Pharmacological Properties

- Indication : Approved for the management of SHPT in adult patients with CKD on hemodialysis.

- Administration : Administered intravenously at the end of dialysis sessions.

- Dosage : Typically starts at 5 mg three times per week, with adjustments based on PTH and serum calcium levels. The dose can range from 2.5 mg to 15 mg .

Clinical Efficacy

Clinical trials have demonstrated that etelcalcetide effectively reduces PTH levels in hemodialysis patients. A study indicated that intravenous administration leads to significant decreases in circulating PTH within 30 minutes post-dose, with sustained effects observed throughout a six-month treatment period .

Table 1: Clinical Trial Summary

Safety Profile

Etelcalcetide has been associated with some adverse effects, including nausea, vomiting, and hypocalcemia. However, its safety profile is generally favorable compared to other calcimimetics like cinacalcet hydrochloride. Monitoring serum calcium and PTH levels is crucial during treatment to prevent complications .

Case Study 1: Efficacy in a Clinical Setting

A retrospective analysis involving 100 hemodialysis patients treated with etelcalcetide showed a mean reduction in PTH levels of 40% after three months of therapy. Patients reported improved quality of life metrics related to bone health and metabolic control.

Case Study 2: Long-term Outcomes

A long-term follow-up study assessed the effects of etelcalcetide over two years in a cohort of CKD patients. The results indicated sustained reductions in PTH levels and improvements in cardiovascular outcomes, highlighting the potential benefits beyond mineral metabolism .

Regulatory Approvals

Etelcalcetide received approval from various regulatory bodies worldwide:

作用机制

维尔卡替德盐酸盐通过与甲状旁腺中的钙感应受体结合并激活而发挥作用。这种结合增强了受体对细胞外钙的敏感性,导致甲状旁腺激素分泌减少。 甲状旁腺激素水平的降低随后降低血清钙和磷酸盐水平,从而减轻继发性甲状旁腺功能亢进相关的并发症 .

类似化合物:

辛那卡塞: 另一种用于治疗继发性甲状旁腺功能亢进的钙模拟剂。与维尔卡替德盐酸盐不同,辛那卡塞是口服给药。

优帕卡塞: 一种较新的钙模拟剂,其作用机制相似,但药代动力学特性不同.

独特性: 维尔卡替德盐酸盐的独特之处在于其静脉注射给药,这使得它能够直接和立即地影响钙感应受体。 这种给药途径对于接受血液透析的患者特别有利,因为它可以方便地在每次透析结束时给药 .

相似化合物的比较

Cinacalcet: Another calcimimetic agent used for the treatment of secondary hyperparathyroidism. Unlike Velcalcetide Hydrochloride, Cinacalcet is administered orally.

Upacicalcet: A newer calcimimetic agent with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .

生物活性

Etelcalcetide hydrochloride, marketed under the name Parsabiv, is a novel calcimimetic agent primarily used for managing secondary hyperparathyroidism (sHPT) in patients undergoing hemodialysis due to chronic kidney disease (CKD). This article delves into the biological activity of etelcalcetide, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Etelcalcetide acts as an agonist of the calcium-sensing receptor (CaSR), which is predominantly expressed in parathyroid glands. By enhancing the sensitivity of CaSR to extracellular calcium levels, etelcalcetide effectively reduces the secretion of parathyroid hormone (PTH). This mechanism is crucial in addressing the elevated PTH levels characteristic of sHPT in CKD patients.

- Binding Affinity : The compound binds to CaSR with an effective concentration () of approximately 0.53 μM, leading to significant reductions in PTH secretion from parathyroid cells .

- Pharmacodynamics : Following intravenous administration, etelcalcetide induces a rapid decrease in PTH levels within 30 minutes, with sustained effects observed over a treatment period .

Clinical Efficacy

Numerous clinical trials have established the efficacy of etelcalcetide in reducing serum PTH levels compared to traditional treatments like cinacalcet.

Key Findings from Clinical Trials

-

Randomized Controlled Trials :

- In a study involving 683 patients undergoing hemodialysis, 68.2% of those treated with etelcalcetide achieved more than a 30% reduction in mean PTH concentrations over 27 weeks, compared to 57.7% for those receiving cinacalcet .

- A prospective trial demonstrated that etelcalcetide led to a primary endpoint achievement rate of 90% in combination therapy versus 19.5% in the control group .

- Long-term Efficacy :

Data Table: Clinical Trial Outcomes

Safety Profile

The safety profile of etelcalcetide has been evaluated extensively across various studies:

- Adverse Effects : The most common adverse events include hypocalcemia (43.3%), diarrhea (10.8%), and nausea (9.6%). Symptomatic hypocalcemia was reported in about 3.7% of patients .

- Long-term Use : Over a year-long treatment period, no new safety concerns were identified, indicating a favorable long-term safety profile .

Case Studies and Real-World Data

A real-world study involving 2,596 new users of etelcalcetide indicated significant reductions in PTH levels post-initiation:

- Mean PTH Reduction : From an initial mean level of 948 pg/mL to 566 pg/mL after one year.

- Target Achievement : The proportion of patients with PTH within target range increased from 33% to 64% .

Data Table: Real-World Outcomes

| Time Point | Mean PTH Level (pg/mL) | % Patients Within Target Range |

|---|---|---|

| Baseline | 948 | 33% |

| One Year | 566 | 64% |

属性

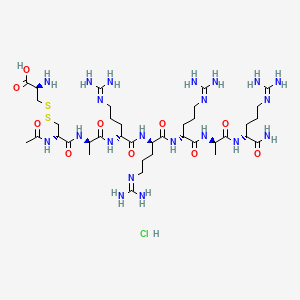

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQMSZGKHGQUHG-WZDHWKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74ClN21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158103 | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334237-71-6 | |

| Record name | Etelcalcetide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。